molecular formula C20H16N2O2 B14230361 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone CAS No. 716331-67-8

1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone

Cat. No.: B14230361
CAS No.: 716331-67-8
M. Wt: 316.4 g/mol
InChI Key: FIVWMUXPSUACCV-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone typically involves multi-step pathways starting from commercially available precursors. One common method involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent . The reaction conditions often include the use of catalytic amounts of boron trifluoride etherate under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydroxyl and ethanone groups contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

CAS No.

716331-67-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-acetyl-1-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C20H16N2O2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(24)21-15-10-6-7-11-16(15)22(12)19/h3-11H,1-2H3,(H,21,24)

InChI Key

FIVWMUXPSUACCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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